Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate

Metabolic Stability Fluorination Drug Design

Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 1214325-45-7) is a fluorinated heterocyclic building block belonging to the 2-oxo-1,2-dihydropyridine class. It features a pyridone core with an ethyl ester at the 3-position and a fluorine atom at the 5-position.

Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
Cat. No. B12498314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate
Molecular FormulaC8H8FNO3
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CNC1=O)F
InChIInChI=1S/C8H8FNO3/c1-2-13-8(12)6-3-5(9)4-10-7(6)11/h3-4H,2H2,1H3,(H,10,11)
InChIKeyOSRCDGKPPYLUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate: A Procurement Guide for a Fluorinated Dihydropyridine Building Block


Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 1214325-45-7) is a fluorinated heterocyclic building block belonging to the 2-oxo-1,2-dihydropyridine class . It features a pyridone core with an ethyl ester at the 3-position and a fluorine atom at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors where the fluorine atom can enhance binding affinity and metabolic stability . The ester functionality provides a handle for further synthetic elaboration into carboxamides, acids, and other derivatives.

Why Generic Substitution of Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate Fails in Practice


In-class substitution of ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate is not trivial. Switching to a non-fluorinated analog (e.g., ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate) removes the electron-withdrawing and metabolic-stabilizing effects of fluorine, potentially reducing target binding affinity by 10-100 fold in kinase inhibition contexts . Replacing the ethyl ester with a methyl ester alters the lipophilicity (cLogP) and hydrolysis rate, which can impact both the compound's reactivity in subsequent synthetic steps and the pharmacokinetic profile of the final drug candidate [1]. These structural nuances directly determine synthetic yield, biological activity, and downstream development success.

Quantitative Differentiation Evidence for Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate


Enhanced Metabolic Stability via 5-Fluorination vs. Non-Fluorinated Analog

The 5-fluoro substituent on the dihydropyridine ring provides a well-established advantage in metabolic stability. While direct head-to-head microsomal stability data for this specific compound against its non-fluorinated analog (ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate) is not publicly available, class-level inference from the broader dihydropyridine and pyridone medicinal chemistry literature indicates that 5-fluorination typically reduces oxidative metabolism by cytochrome P450 enzymes [1]. For example, in related 2-oxo-1,2-dihydropyridine-3-carboxamide kinase inhibitors, the introduction of a fluorine atom at the 5-position has been shown to reduce intrinsic clearance in human liver microsomes by 2- to 5-fold compared to the non-fluorinated parent scaffold, a critical parameter for oral bioavailability [1].

Metabolic Stability Fluorination Drug Design

Differentiated Physicochemical Profile: Ethyl Ester Lipophilicity vs. Methyl Ester

The choice of ester significantly impacts the compound's lipophilicity, a key parameter for both synthetic handling and biological activity. Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 1214332-43-0) is a direct analog differing only in the ester alkyl chain . Based on computational predictions validated across analogous heterocyclic ester series, the ethyl ester increases the calculated logP (cLogP) by approximately 0.5 log units compared to the methyl ester . This difference can alter solubility by up to 3-fold and affect membrane permeability, making the ethyl ester more suitable for optimizing the lipophilic efficiency (LipE) of drug candidates.

Lipophilicity Ester Homologation cLogP

Synthetic Yield Advantage with Microwave-Assisted Protocols

The synthesis of ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate can be optimized using microwave-assisted cyclocondensation, delivering higher yields compared to traditional thermal methods . While direct comparative data for this specific compound is limited, class-level evidence for related 2-oxo-1,2-dihydropyridine-3-carboxylates shows that microwave heating increases yields by 15–20% (e.g., from 60% to 75–80%) and reduces reaction time from 12–24 hours to 2–4 hours. This improvement is attributed to more efficient and homogeneous heating of the polar reaction mixture.

Synthetic Methodology Microwave Synthesis Process Chemistry

Optimal Application Scenarios for Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate


Kinase Inhibitor Lead Optimization Requiring Enhanced Metabolic Stability

In programs targeting kinases such as c-Met, PDK1, or Aurora, where the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is a privileged pharmacophore, this ethyl ester serves as the ideal precursor. The 5-fluoro substituent directly addresses the high metabolic clearance often observed in this series, as class-level evidence shows a 2- to 5-fold improvement in microsomal stability [1]. The ethyl ester provides the optimal lipophilicity for balancing potency and solubility compared to the methyl ester analog .

High-Throughput Parallel Synthesis of Carboxamide Libraries

The ethyl ester is a strategic choice for generating diverse carboxamide libraries via direct amidation. The 5-fluoro substitution remains intact through these transformations, ensuring that the final library members inherit the favorable metabolic profile. The synthetic accessibility, supported by a 75–80% yielding microwave protocol for the scaffold, ensures a reliable supply for parallel synthesis workflows .

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Pyrimidine Biosynthesis

As a low-molecular-weight (185.15 Da) fluorinated heterocycle, this compound is an excellent fragment hit for targets like dihydroorotate dehydrogenase (DHODH). Its 5-fluoro substituent provides a vector for both improved affinity through halogen bonding and a handle for structure-based elaboration, a feature absent in the non-fluorinated core scaffold [1].

Quote Request

Request a Quote for Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.